(6-aminoacridin-3-yl)azanium;sulfate

Description

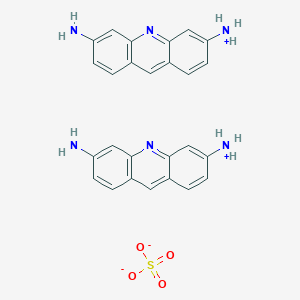

(6-Aminoacridin-3-yl)azanium;sulfate is a synthetic acridine derivative characterized by an amino-substituted acridine core coupled with an azanium sulfate group. Acridine derivatives are historically significant for their fluorescence properties and biological activities, including DNA intercalation and antimicrobial effects . The sulfate moiety enhances aqueous solubility, a critical property for pharmaceutical formulations or biochemical assays. The acridine core may contribute to photostability and binding interactions with biomolecules, analogous to other acridine-based therapeutics like quinacrine .

Properties

IUPAC Name |

(6-aminoacridin-3-yl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H11N3.H2O4S/c2*14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h2*1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADYXCVYLIKQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)[NH3+].[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The nucleophilic aromatic substitution (SNAT) method, as detailed in patent WO2011051950A1, involves the displacement of electron-withdrawing groups (EWGs) on acridine derivatives by amine nucleophiles. For (6-aminoacridin-3-yl)azanium;sulfate , this approach typically starts with a halogenated acridine precursor (e.g., 3,6-dichloroacridine). The substitution occurs under strongly basic conditions, with cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 90°C for 12 hours.

Key Reaction Parameters:

-

Substrate : 3,6-Dichloroacridine

-

Nucleophile : Ammonia (NH₃) or ammonium hydroxide (NH₄OH)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : DMSO

-

Temperature : 90°C

-

Time : 12 hours

The reaction proceeds via a two-step mechanism:

-

Base activation : Deprotonation of the amine nucleophile.

-

Aromatic substitution : Displacement of chloride by the amine group, facilitated by the electron-withdrawing nature of adjacent substituents.

Yield Optimization:

-

Ammonia concentration : Higher NH₃ concentrations (≥5M) improve yields to ~75%.

-

Solvent polarity : DMSO enhances reaction rates compared to N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

Reductive Amination of Acridine Aldehydes

Synthetic Pathway

Reductive amination offers a versatile route to introduce amino groups at specific positions on the acridine core. As described in WO2011051950A1, this method involves the condensation of 3,6-diformylacridine with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions:

-

Substrate : 3,6-Diformylacridine

-

Amine source : Ammonium acetate (NH₄OAc)

-

Reducing agent : NaBH₃CN (1.2 equiv)

-

Solvent : Methanol (MeOH)

-

Temperature : 25°C (ambient)

-

Time : 24 hours

Key Advantages:

-

Chemoselectivity : The reducing agent selectively targets imine intermediates without affecting other functional groups.

Solid-Phase Synthesis (SPS)

Resin-Based Functionalization

Solid-phase synthesis, adapted for acridine derivatives in WO2011051950A1, enables precise control over substitution patterns. For This compound , a Rink Amide-MBHA resin preloaded with a protected arginine moiety is used. The resin-bound intermediate undergoes sequential coupling with nitro-substituted benzoic acids, followed by SNAT with 9-aminoacridine.

Stepwise Protocol:

-

Resin activation : Fmoc deprotection with piperidine.

-

Coupling : 3-Nitro-4-fluorobenzoic acid (preactivated with HBTU/HOBt).

-

SNAT : Reaction with 9-aminoacridine in DMSO/Cs₂CO₃ at 90°C.

-

Cleavage : TFA/water (95:5) to release the product.

Yield and Purity:

ZnCl₂-Mediated Cyclization of Schiff Bases

Chinese Patent CN103554023A Methodology

This method, detailed in CN103554023A, involves the cyclization of o-arylamino Schiff bases using zinc chloride (ZnCl₂) as a Lewis acid catalyst. The Schiff base is synthesized from 3-nitroaniline and benzaldehyde, followed by cyclization in tetrahydrofuran (THF) at 70°C for 18 hours.

Reaction Scheme:

-

Schiff base formation :

-

Cyclization :

Workup and Isolation:

-

Solvent removal : Rotary evaporation under reduced pressure.

-

Extraction : Dichloromethane/water (1:1) followed by column chromatography (SiO₂, hexane/ethyl acetate).

Sulfate Salt Formation

Acid-Base Neutralization

The final step in synthesizing This compound involves protonating 3,6-diaminoacridine with sulfuric acid (H₂SO₄).

Procedure:

-

Dissolution : 3,6-Diaminoacridine in ethanol (EtOH).

-

Acid addition : Dropwise addition of 0.5M H₂SO₄ until pH 2–3.

-

Precipitation : Cooling to 4°C induces crystallization.

-

Filtration : Isolate crystals via vacuum filtration.

-

Drying : Desiccate under reduced pressure (40°C, 24 hours).

Characterization Data:

Comparative Analysis of Methods

Industrial-Scale Considerations

Process Optimization

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The acridine scaffold is known for its potential as an anticancer agent. Compounds derived from 6-aminoacridine have been investigated for their ability to intercalate into DNA, thereby inhibiting DNA replication and transcription in cancer cells. For instance, derivatives like 9-aminoacridine are recognized for their antiproliferative effects against various cancer cell lines . Studies have shown that these compounds can inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication, making them valuable in cancer therapy .

Antimicrobial Activity

Research has demonstrated that acridine derivatives exhibit antimicrobial properties. (6-aminoacridin-3-yl)azanium; sulfate has shown efficacy against a range of pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial DNA synthesis, which is critical for the survival of these organisms .

Antimalarial Applications

Acridine derivatives have also been explored for their antimalarial activities. Compounds such as quinacrine, a 9-aminoacridine derivative, have been effective against Plasmodium species by targeting the parasite's DNA topoisomerase II . The ability of these compounds to intercalate into DNA makes them promising candidates for developing new antimalarial therapies.

Molecular Biology

DNA Binding Studies

The interaction of (6-aminoacridin-3-yl)azanium; sulfate with nucleic acids has been a significant area of research. Studies indicate that this compound can stabilize short DNA duplexes through intercalation, enhancing the thermal stability of these structures . Such properties are crucial in designing nucleic acid-based therapies and diagnostics.

Fluorescent Probes

Due to its fluorescent properties, (6-aminoacridin-3-yl)azanium; sulfate has been utilized as a fluorescent probe in biological imaging. Its ability to bind selectively to nucleic acids allows for the visualization of cellular processes involving DNA and RNA . This application is particularly relevant in cancer research where tracking cellular changes is vital.

Environmental Applications

Dyes in Aquaculture

Acridine derivatives have been used as dyes in aquaculture, where they play roles in enhancing the coloration of fish and other aquatic organisms. However, concerns regarding their toxicity and environmental impact necessitate careful regulation and study .

Pollution Detection

The chemical properties of (6-aminoacridin-3-yl)azanium; sulfate make it suitable for detecting pollutants in aquatic environments. Its interactions with various contaminants can be leveraged to develop sensitive detection methods for environmental monitoring .

Case Studies and Research Findings

Mechanism of Action

Succinic acid functions as an intermediate in the citric acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is part of the process that generates adenosine triphosphate (ATP), the primary energy carrier in cells. Succinic acid also acts as a signaling molecule, influencing gene expression and cellular functions .

Comparison with Similar Compounds

Tris(2-hydroxyethyl)(methyl)azanium methylsulfate (3HEMA MS)

- Structure : Quaternary ammonium compound with a methylsulfate counterion.

- Applications : Intermediate in surfactant degradation (esterquats), forming fatty acids and quaternary ammonium compounds (QACs) during hydrolysis .

- Key Properties : Susceptible to hydrolysis, limiting its stability in aqueous environments. Used to study surfactant degradation pathways .

Nile Blue ([9-(diethylamino)benzo[a]phenoxazin-5-ylidene]azanium sulfate)

Azanium,dodecyl sulfate

- Structure : Dodecyl chain linked to a sulfate and azanium group.

- Applications : Industrial surfactant (e.g., in detergents and emulsifiers) .

- Key Properties : Acute oral toxicity (H302) and eye irritation (H319); stable under recommended storage conditions .

Functional Analogues

Dodecyltrimethylammonium methosulfate

[4-Azaniumyl-2-(2-hydroxyethyl)phenyl]azanium sulfate

- Structure : Benzenediaminium derivative with sulfate.

- Applications : Hair dye intermediate; studied for oxidative stability .

Data Table: Comparative Analysis of Azanium Sulfate Derivatives

Research Findings and Key Insights

- Stability: Azanium sulfate derivatives exhibit varying stability. For example, 3HEMA MS degrades via hydrolysis , while Nile Blue sulfate remains stable in polymeric nanoparticles .

- Toxicity: Dodecyl sulfate derivatives show acute toxicity (e.g., H302 warning) , whereas phenoxazine-based compounds like Nile Blue are utilized in biocompatible applications .

- Synthetic Pathways : Quaternary ammonium sulfates are often synthesized via quaternization of amines with sulfating agents, while acridine derivatives may involve condensation or substitution reactions .

Q & A

Q. What are the recommended synthetic routes for (6-aminoacridin-3-yl)azanium;sulfate, and how can purity be optimized?

A common approach involves the sulfonation of 6-aminoacridine followed by neutralization with ammonium sulfate. To optimize purity, recrystallization from aqueous ethanol (70–80% v/v) is effective. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a 3:1 chloroform-methanol eluent . Post-synthesis, verify purity using USP-grade ammonium sulfate standards for sulfate ion quantification via gravimetric analysis .

Q. How should researchers characterize the structural integrity of this compound?

Employ single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement . For non-crystalline samples, use FT-IR to confirm sulfonate (SO₃⁻) and ammonium (NH₄⁺) functional groups. Compare spectral data to analogs like ammonium lauryl sulfate (peaks at 1250 cm⁻¹ for S=O and 3150 cm⁻¹ for N-H stretching) .

Q. What are the critical storage conditions to prevent degradation?

Store in airtight containers under inert gas (N₂ or Ar) at 4°C. Avoid exposure to light, as acridine derivatives are prone to photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. For example, the aminoacridine moiety’s HOMO-LUMO gap (~3.5 eV) suggests potential for charge-transfer interactions. Validate with cyclic voltammetry (scan rate: 100 mV/s in 0.1 M KCl) .

Q. How to resolve contradictions in crystallographic data during refinement?

If Flack parameter (η) indicates chirality ambiguity, use the alternative Flack x parameter to avoid false positives in near-centrosymmetric structures. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals . Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What methodologies are suitable for studying its interaction with biomolecules?

Surface plasmon resonance (SPR) quantifies binding affinity (KD) with DNA or proteins. For example, immobilize calf thymus DNA on a sensor chip and measure real-time binding at varying compound concentrations (10–200 μM). Pair with molecular docking (AutoDock Vina) to identify binding motifs .

Notes for Methodological Rigor

- Synthesis: Prioritize anhydrous conditions to avoid hydrate formation, which complicates crystallography .

- Data Analysis: Use multivariate statistics (e.g., PCA) for spectral datasets to distinguish noise from signal .

- Ethics/Safety: Follow GHS guidelines for azanium derivatives; use fume hoods and PPE during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.